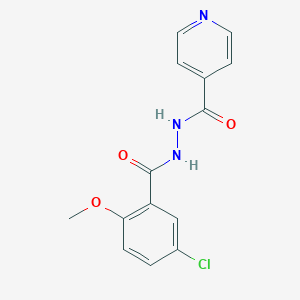

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, also known as INH or isoniazid, is a synthetic compound with a molecular formula of C13H14ClN3O2. It is widely used as an antibiotic for the treatment of tuberculosis, a bacterial infection that primarily affects the lungs. INH is a prodrug that is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This ultimately leads to the death of the bacteria.

Mecanismo De Acción

The mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Mycolic acids are essential components of the bacterial cell wall, and their inhibition leads to the death of the bacteria. N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide binds to the enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of mycolic acids. This ultimately leads to the inhibition of mycolic acid synthesis and the death of the bacteria.

Biochemical and Physiological Effects:

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the biology of tuberculosis and other bacterial infections. In addition, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide is relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also limitations to the use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in lab experiments. For example, its antibacterial activity is specific to mycobacterium tuberculosis, which limits its use in the study of other bacterial infections. Furthermore, its mechanism of action is complex and involves multiple enzymes and pathways, which can make it difficult to study in detail.

Direcciones Futuras

There are several future directions for research on N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide. One area of interest is the development of new and more effective treatments for tuberculosis, which remains a major global health problem. Researchers are also investigating the potential use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in the treatment of other bacterial infections and certain types of cancer. In addition, there is ongoing research into the mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, which could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, researchers are exploring the use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in combination with other drugs, such as rifampicin and pyrazinamide, to improve the efficacy of tuberculosis treatment and reduce the risk of drug resistance.

Métodos De Síntesis

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide can be synthesized through a variety of methods, including the reaction of isonicotinic acid hydrazide with 5-chloro-2-methoxybenzoyl chloride, or the reaction of isonicotinic acid with 5-chloro-2-methoxybenzoyl isocyanate. These methods have been extensively studied and optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been extensively studied for its antibacterial properties and its potential use in the treatment of tuberculosis. In addition, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and atypical mycobacterial infections. Furthermore, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been studied for its potential use in the treatment of certain types of cancer, such as ovarian cancer and lung cancer.

Propiedades

IUPAC Name |

N'-(5-chloro-2-methoxybenzoyl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c1-21-12-3-2-10(15)8-11(12)14(20)18-17-13(19)9-4-6-16-7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYYUNXPQCERLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)